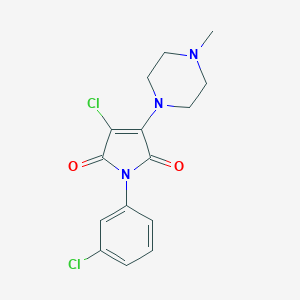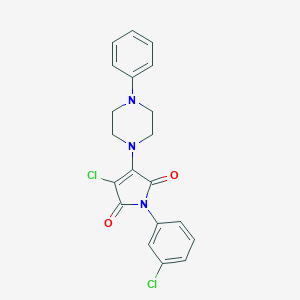
3-(Azepan-1-yl)-4-chloro-1-(2,4-dimethylphenyl)pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Azepan-1-yl)-4-chloro-1-(2,4-dimethylphenyl)pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes an azepane ring, a chloro-substituted pyrrole ring, and a dimethylphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-1-yl)-4-chloro-1-(2,4-dimethylphenyl)pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Chlorination: The pyrrole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethylphenyl Group: This step involves a Friedel-Crafts alkylation reaction where the chlorinated pyrrole reacts with 2,4-dimethylbenzene in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Azepane Ring: The final step involves the formation of the azepane ring through a cyclization reaction, which can be achieved using a suitable base and solvent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the chloro group or the pyrrole ring using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of dechlorinated or reduced pyrrole derivatives.
Substitution: Formation of substituted pyrrole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(Azepan-1-yl)-4-chloro-1-(2,4-dimethylphenyl)pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Azepan-1-yl)-4-chloro-1-(2,4-dimethylphenyl)pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-azepan-1-yl-4-chloro-1-phenyl-1H-pyrrole-2,5-dione: Similar structure but lacks the dimethyl groups on the phenyl ring.
3-azepan-1-yl-4-bromo-1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione: Similar structure but with a bromo group instead of a chloro group.
3-piperidin-1-yl-4-chloro-1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione: Similar structure but with a piperidine ring instead of an azepane ring.
Uniqueness
The presence of the azepane ring, chloro group, and dimethylphenyl group in 3-(Azepan-1-yl)-4-chloro-1-(2,4-dimethylphenyl)pyrrole-2,5-dione makes it unique compared to its analogs. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
307528-21-8 |
|---|---|
Molekularformel |
C18H21ClN2O2 |
Molekulargewicht |
332.8g/mol |
IUPAC-Name |
3-(azepan-1-yl)-4-chloro-1-(2,4-dimethylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C18H21ClN2O2/c1-12-7-8-14(13(2)11-12)21-17(22)15(19)16(18(21)23)20-9-5-3-4-6-10-20/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI-Schlüssel |
XYNIMWLQKBQXBN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=C(C2=O)Cl)N3CCCCCC3)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=C(C2=O)Cl)N3CCCCCC3)C |
Löslichkeit |
4.5 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-ethoxybenzenesulfonamide](/img/structure/B374362.png)

![Ethyl [(3-bromo-4,5-dimethoxybenzoyl)amino]acetate](/img/structure/B374365.png)

![11-[5-[(dimethylamino)sulfonyl]-2-(phenylsulfanyl)benzyl]-7-fluoro-N,N-dimethyl-10-oxo-10,11-dihydrodibenzo[b,f]thiepine-2-sulfonamide](/img/structure/B374369.png)


![Dimethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}terephthalate](/img/structure/B374375.png)
![N'-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide](/img/structure/B374379.png)
![5-methyl-2-phenyl-4-[4-(3-thietanyloxy)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B374380.png)

![2-[4-(3-thietanyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B374383.png)
![2-({2-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B374384.png)
